![molecular formula C19H15FN6OS B2813197 N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-28-0](/img/structure/B2813197.png)
N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound that contains several functional groups and rings. These include a benzyl group, a fluorophenyl group, a triazolopyrimidine ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring, in particular, is a heterocyclic ring that contains multiple nitrogen atoms, which can participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group can participate in hydrolysis and condensation reactions, while the fluorophenyl group can undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Scientific Research Applications
- Findings :
- Evidence : While specific studies on BOPP itself are limited, related compounds with similar structures have demonstrated apoptosis-inducing effects on cancer cells. Further research is needed to explore BOPP’s direct anticancer activity .
Corrosion Inhibition
Anticancer Properties
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes
Mode of Action
Docking studies of related compounds indicate that hydrogen interactions between the nitrogen atom in the pyridine ring and certain amino acids could be responsible for their activity . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antiproliferative activities against various cancer cell lines . This suggests that the compound might interfere with cell proliferation pathways.
properties
IUPAC Name |
N-benzyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c20-14-6-8-15(9-7-14)26-18-17(24-25-26)19(23-12-22-18)28-11-16(27)21-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCRZRBRRIUKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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